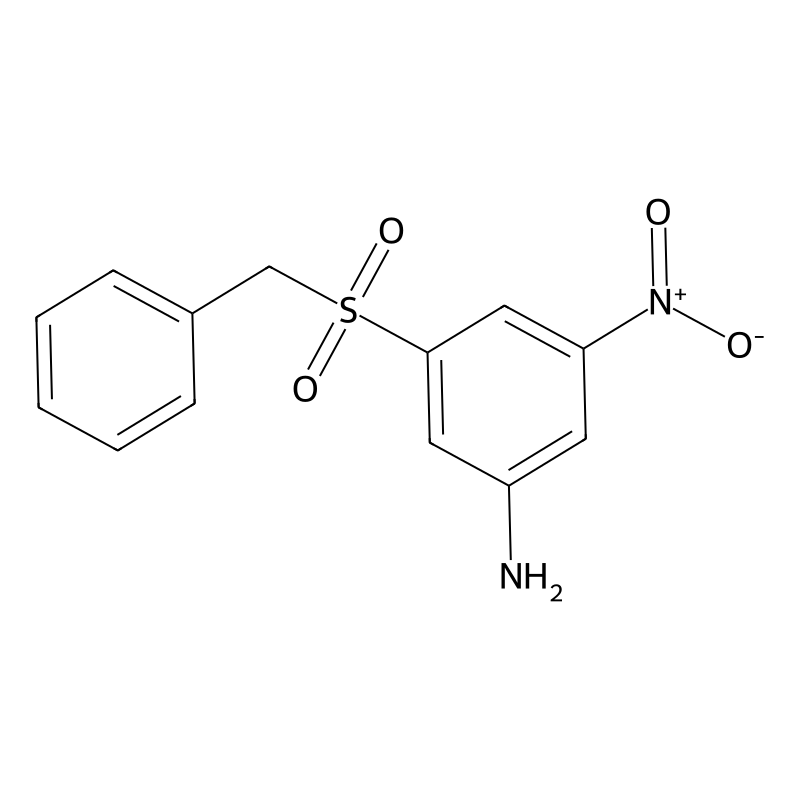

3-(Benzylsulfonyl)-5-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitors of Dihydrofolate Reductase

Scientific Field: Medicinal Chemistry

Summary of Application: In the course of work to prepare inhibitors of the enzyme dihydrofolate reductase, sulfone analogues of some previously reported sulfides were prepared

Methods of Application: The previously reported nitrosulfone was not able to be reduced to the amine by using catalytic hydrogenation with a palladium on carbon catalyst, with tin and hydrochloric acid, or with iron and acetic acid. Therefore, the nitrosulfone was converted into the acetamide using iron in acetic acid.

Synthesis of Sulfonamides

Scientific Field: Organic Synthesis.

Summary of Application: Sulfonamides are an important class of compounds, with many applications such as anticancer or antiviral drugs, and protein or enzyme inhibitors.

Methods of Application: Not specified.

Results or Outcomes: Not specified.

Synthesis of Asymmetric Thioethers

Summary of Application: A nickel-catalyzed desulfonative cross-coupling reaction for the synthesis of unsymmetrical thioethers is disclosed.

Methods of Application: The reaction involves reductive coupling of arylsulfonyl chlorides with electrophilic benzylsulfonyl chlorides through a desulfonation process.

Results or Outcomes: A variety of asymmetric thioethers are produced in moderate-to-excellent yields with good functional group tolerance.

Sulfone Functional Group

Scientific Field: Organic Chemistry.

Summary of Application: Sulfones are organosulfur compounds containing a sulfonyl functional group attached to two carbon atoms.

Preparation of Inhibitors of Dihydrofolate Reductase

Scientific Field: Medicinal Chemistry.

Summary of Application: In the course of work to prepare inhibitors of the enzyme dihydrofolate reductase, sulfone analogues of some similar sulfides were prepared.

3-(Benzylsulfonyl)-5-nitroaniline is an organic compound characterized by its molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.32 g/mol. This compound features a nitro group and a sulfonyl group attached to an aniline structure, which contributes to its unique chemical properties. The presence of the benzylsulfonyl moiety enhances its solubility and reactivity, making it significant in various chemical and biological applications .

- Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can alter the compound's biological activity.

- Sulfonation and Acylation: The sulfonyl group can react with nucleophiles, facilitating further functionalization of the compound.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or chemical properties .

Research indicates that 3-(Benzylsulfonyl)-5-nitroaniline possesses notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Exhibiting activity against various bacterial strains, it shows promise in pharmaceutical applications.

- Anti-inflammatory Properties: The compound may inhibit certain pathways involved in inflammation, making it a candidate for therapeutic use.

- Anticancer Activity: Preliminary studies suggest that it may affect cancer cell proliferation, warranting further investigation into its mechanisms of action .

Several methods exist for synthesizing 3-(Benzylsulfonyl)-5-nitroaniline:

- Nitration of Aniline Derivatives: Starting from benzylsulfonylaniline, nitration can be performed using nitric acid to introduce the nitro group.

- Sulfonation of Nitroaniline: Nitroaniline derivatives can be sulfonated using sulfonyl chlorides or sulfur trioxide.

- Coupling Reactions: A coupling reaction between benzylsulfonyl chloride and 5-nitroaniline can yield the desired product efficiently.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .

3-(Benzylsulfonyl)-5-nitroaniline finds applications across various fields:

- Pharmaceutical Research: As a lead compound in drug development due to its biological activities.

- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

- Material Science: Potential uses in organic electronics and as a building block in polymer chemistry due to its electronic properties .

Interaction studies involving 3-(Benzylsulfonyl)-5-nitroaniline have focused on its binding affinity with biological targets:

- Protein Binding Studies: Investigations into how this compound interacts with specific proteins have shown potential for modulating protein functions.

- Enzyme Inhibition Studies: It has been evaluated for its ability to inhibit enzymes linked to disease pathways, which could lead to therapeutic applications.

These studies provide insights into the mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with 3-(Benzylsulfonyl)-5-nitroaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitroaniline | C₇H₈N₂O₂ | Lacks sulfonyl group; simpler structure |

| 3-Methyl-5-nitroaniline | C₇H₈N₂O₂ | Methyl substitution instead of sulfonyl |

| N-Benzyl-3-nitroaniline | C₁₃H₁₂N₂O₂ | Benzyl substitution without sulfonic acid |

Uniqueness of 3-(Benzylsulfonyl)-5-nitroaniline

What sets 3-(Benzylsulfonyl)-5-nitroaniline apart from these similar compounds is primarily its sulfonamide functionality combined with the nitro group. This unique combination enhances its solubility and reactivity, making it particularly valuable in medicinal chemistry and material sciences compared to other simpler derivatives that lack these features .